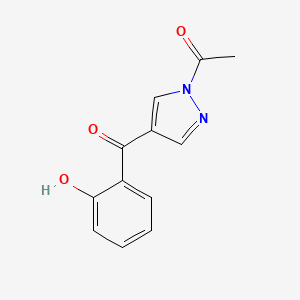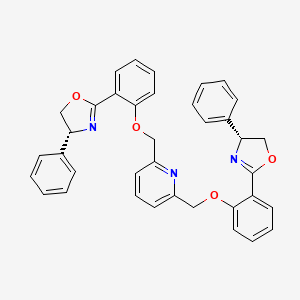
2,6-Bis((2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine core substituted with two oxazoline groups and phenyl rings. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves multiple steps. One common method starts with the preparation of the oxazoline intermediates, which are then coupled with the pyridine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For example, the oxazoline intermediates can be synthesized through the reaction of amino alcohols with carboxylic acids, followed by cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the purification process may involve techniques such as chromatography and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenyl rings and oxazoline groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting oxazolines to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings may yield phenolic derivatives, while reduction of the oxazoline groups can produce amino derivatives.
科学研究应用
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
作用机制
The mechanism of action of 2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A simpler analog with hydroxymethyl groups instead of oxazoline and phenyl rings.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains triazole rings, offering different chemical properties and applications.
2,6-Bis(1,1-bis(2-pyridyl)ethyl)pyridine: Another pyridine-based ligand with distinct coordination chemistry.
Uniqueness
2,6-Bis((2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine stands out due to its combination of oxazoline and phenyl groups, which provide unique steric and electronic properties. This makes it particularly valuable in forming metal complexes with specific geometries and reactivities, as well as in designing biologically active molecules with targeted effects.
属性
分子式 |
C37H31N3O4 |
|---|---|
分子量 |
581.7 g/mol |
IUPAC 名称 |
(4R)-4-phenyl-2-[2-[[6-[[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H31N3O4/c1-3-12-26(13-4-1)32-24-43-36(39-32)30-18-7-9-20-34(30)41-22-28-16-11-17-29(38-28)23-42-35-21-10-8-19-31(35)37-40-33(25-44-37)27-14-5-2-6-15-27/h1-21,32-33H,22-25H2/t32-,33-/m0/s1 |
InChI 键 |
SQKVGMGKNYAZDR-LQJZCPKCSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

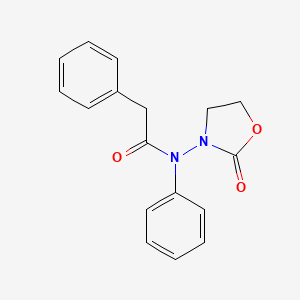
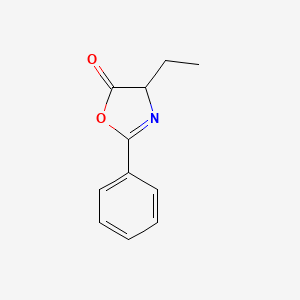
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

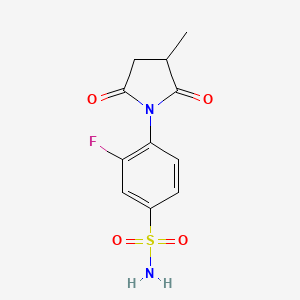
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
